2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediate compounds, followed by a sequence of reactions such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts or solvents that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It may also undergo reduction reactions using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out on the compound, where functional groups can be exchanged.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The reactions typically yield products where the functional groups have been modified or the ring structures have been preserved or altered, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme functions and interactions. Its structural complexity can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound could potentially be explored for its pharmacological properties. Researchers might investigate its potential as a therapeutic agent for various diseases, given its multifunctional groups.
Industry
Industrial applications might include its use as a starting material for the synthesis of high-value chemicals, polymers, or as a specialty reagent in manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridazin-3(6H)-one
3-(2-oxo-2H-pyran-4-yl)azetidin-1-yl derivatives
Pyridazinone analogs
Unique Attributes
Compared to its analogs, 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its combination of pyran and pyridazinone structures, which might confer unique chemical reactivity and potential for biological activity. Its multifunctional groups provide multiple points of interaction and modification, which is particularly advantageous for scientific and industrial applications.
By weaving through these various aspects, we can appreciate the intricate beauty and diverse potential of this compound. Whether you're delving into its preparation, reactions, or applications, there's always something new to uncover!
Properties
IUPAC Name |
2-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-10-5-11(6-15(21)22-10)23-12-7-17(8-12)14(20)9-18-13(19)3-2-4-16-18/h2-6,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJOMZQXOBRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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